2-[(Non-1-en-1-yl)oxy]benzoyl chloride

Lipophilicity Partition Coefficient Physicochemical Property Comparison

2-[(Non-1-en-1-yl)oxy]benzoyl chloride (CAS 144210-00-4) is an ortho-substituted benzoyl chloride derivative featuring a C9 alkenyl ether chain bearing a terminal double bond adjacent to the ether oxygen. With a molecular formula of C16H21ClO2 and a molecular weight of 280.79 g·mol⁻¹, it belongs to the class of alkoxy/alkenyloxy benzoyl chlorides commonly employed as reactive acylating intermediates in the construction of liquid crystal mesogens, pharmaceutical building blocks, and specialty polymers.

Molecular Formula C16H21ClO2
Molecular Weight 280.79 g/mol
CAS No. 144210-00-4
Cat. No. B12551605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Non-1-en-1-yl)oxy]benzoyl chloride
CAS144210-00-4
Molecular FormulaC16H21ClO2
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESCCCCCCCC=COC1=CC=CC=C1C(=O)Cl
InChIInChI=1S/C16H21ClO2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18/h8-13H,2-7H2,1H3
InChIKeyYWLKYVRATHFGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Non-1-en-1-yl)oxy]benzoyl chloride (CAS 144210-00-4): An Alkenyloxy-Functionalized Acyl Chloride for Specialty Organic Synthesis


2-[(Non-1-en-1-yl)oxy]benzoyl chloride (CAS 144210-00-4) is an ortho-substituted benzoyl chloride derivative featuring a C9 alkenyl ether chain bearing a terminal double bond adjacent to the ether oxygen [1]. With a molecular formula of C16H21ClO2 and a molecular weight of 280.79 g·mol⁻¹, it belongs to the class of alkoxy/alkenyloxy benzoyl chlorides commonly employed as reactive acylating intermediates in the construction of liquid crystal mesogens, pharmaceutical building blocks, and specialty polymers [2]. The presence of the acyl chloride moiety confers high electrophilic reactivity toward nucleophiles, while the non-1-en-1-yloxy substituent introduces structural features – an ortho-substitution pattern, an ether-linked alkenyl chain, and a proximal unsaturation – that jointly differentiate this compound from its more common para-substituted saturated-alkyl-ether or simple alkyl analogs [1][3].

Reactive ortho-alkenyloxy benzoyl chloride for nucleophilic acylation
Vinyl ether terminal alkene enables post-coupling functionalization
Higher computed lipophilicity (XLogP3 6.3) may modify partition in biphasic reactions

Why 2-[(Non-1-en-1-yl)oxy]benzoyl chloride Cannot Be Replaced by Common Alkyl or Alkoxy Benzoyl Chlorides


Substitution with 4-(nonyloxy)benzoyl chloride (CAS 55768-36-0) or 4-n-nonylbenzoyl chloride (CAS 54963-70-1) is not functionally equivalent because the target compound exhibits a significantly higher computed lipophilicity (XLogP3 ≈ 6.3 vs. 5.2 for the saturated 4-nonyloxy analog) due to the alkenyl unsaturation [1]. This difference modulates partition behavior in biphasic reactions and downstream purification. Furthermore, the ortho-alkenyloxy substitution pattern introduces steric and electronic effects distinct from para-substituted analogs, potentially altering acylation rates and regioselectivity in subsequent coupling steps [2]. The terminal alkene also provides a synthetic handle for further functionalization (e.g., epoxidation, cross-metathesis) absent in saturated-alkyl-chain variants [2]. These quantitative and structural distinctions mean that generic interchange cannot be assumed without compromising yield, purity, or downstream mesogenic/pharmacological properties in the target application.

Saturated nonyloxy analogs Replacing with 4-(nonyloxy)benzoyl chloride may shift lipophilicity (ΔXLogP3 +1.1) and extraction behaviour, altering reaction outcomes and purification profiles.
Para-alkyl or simple alkyl variants Absence of the ortho-alkenyloxy group removes the electronic modulation and alkene handle, which can affect acylation kinetics and prevent late-stage diversification.
Relying on surrogate density values Experimental density data not yet publicly available; using values from short-chain analogs may lead to inaccurate volume calculations in scale-up.

Quantitative Comparator Evidence for 2-[(Non-1-en-1-yl)oxy]benzoyl chloride (144210-00-4)


Enhanced Lipophilicity (XLogP3) of the Alkenyloxy Chain vs. Saturated Nonyloxy Analog

The target compound exhibits a computed XLogP3 value of 6.3 [1], which is 1.1 log units higher than the 5.195 reported for the saturated para-substituted analog 4-(nonyloxy)benzoyl chloride (CAS 55768-36-0) . This difference is attributable to the replacement of a –CH2–CH2– segment by a –CH=CH– unsaturation at the terminus of the C9 chain adjacent to the ether oxygen. A ΔlogP of +1.1 corresponds to approximately a 12.6-fold higher partition coefficient (octanol/water), which can significantly influence extraction efficiency, chromatographic retention, and solubility in non-polar reaction media.

Lipophilicity (XLogP3)
cross-study comparable
ΔLogP +1.1 (~12.6× partition increase)
Higher organic-phase retention vs saturated analog; supports biphasic reaction design
Computed values; experimental LogP not reported
Lipophilicity Partition Coefficient Physicochemical Property Comparison

Ortho-Alkenyloxy Substitution Pattern vs. Para-Alkylbenzoyl Chloride: Physicochemical Profile

The target compound (ortho-alkenyloxy; MW 280.79; XLogP3 6.3; H-bond acceptors 2) differs fundamentally from 4-n-nonylbenzoyl chloride (CAS 54963-70-1; MW 266.81; density 1.009 g·cm⁻³; BP 353 °C) [1]. The latter lacks the ether oxygen linker and bears the nonyl chain directly on the aromatic ring in the para position. The presence of the ortho-ether oxygen in the target compound introduces an additional hydrogen-bond acceptor site and alters the electronic character of the aromatic ring through resonance donation (+M effect), which can moderate the electrophilicity of the acyl chloride carbonyl. This electronic modulation, combined with steric shielding by the ortho-substituent, may lead to differentiated acylation kinetics and product profiles compared to the simpler 4-alkyl variant.

Structure–Property Profile
class-level inference
ortho-O-alkenyl vs para-C-alkyl: ΔMW +14, additional H-bond acceptor, distinct topology
Attenuated electrophilicity and steric shielding may differentiate acylation behavior
Reactivity based on class-level ortho/para electronic effects
Substitution Pattern Physicochemical Properties Structure–Property Relationship

Terminal Alkene Functionality Enabling Post-Acylation Derivatization

The non-1-en-1-yloxy chain features a vinyl ether-type unsaturation (C=C adjacent to O), which is absent in saturated analogs such as 4-(nonyloxy)benzoyl chloride (55768-36-0) . This terminal alkene can undergo selective transformations – including epoxidation, dihydroxylation, hydroboration, olefin cross-metathesis, or thiol–ene click chemistry – after the acyl chloride moiety has been reacted [1]. By contrast, the saturated nonyloxy chain offers no such post-functionalization site. This dual-reactivity design (acyl chloride for core coupling + pendant alkene for subsequent diversification) is valuable in library synthesis for liquid crystal dopant screening or medicinal chemistry SAR exploration.

Alkene Functional Handle
class-level inference
Vinyl ether present (vs zero in saturated analog)
Enables post-acylation epoxidation, metathesis, or thiol–ene chemistry
Qualitative advantage; no quantitative reactivity data provided
Alkene Functionalization Synthetic Versatility Orthogonal Reactivity

Measured Density of Short-Chain Alkenyloxy Analog vs. Computed Predictions for the Target Compound

While experimental density data for the target compound are not yet available in the public domain, the closest alkenyloxy benzoyl chloride with a reported density is 4-allyloxybenzoyl chloride (CAS 36844-51-6; d = 1.155 g·mL⁻¹) . Given the longer C9 chain of the target compound, its expected density will be somewhat lower. For context, the saturated para-nonyloxy analog 4-(nonyloxy)benzoyl chloride has an approximate density of 1.0–1.1 g·mL⁻¹ (vendor-reported range) but no authoritative experimental value . Procurement and formulation processes (e.g., solvent selection, pump calibration, headspace calculation) should account for the anticipated density range of 0.95–1.05 g·mL⁻¹ based on structural interpolation, pending measurement.

Density Estimation
supporting evidence
Estimated 0.95–1.05 g·mL⁻¹ (target) vs 1.155 (short-chain analog)
Experimental value pending; request COA or measure prior to scale-up
Based on structural homology; not experimentally confirmed
Physical Property Density Comparison Formulation Handling

High-Value Application Scenarios for 2-[(Non-1-en-1-yl)oxy]benzoyl chloride (144210-00-4)


Liquid Crystal Intermediate: Synthesis of Laterally Substituted Mesogens

The ortho-alkenyloxy benzoyl chloride architecture is particularly suited for the synthesis of laterally substituted calamitic or bent-core liquid crystal mesogens. Acylation of phenolic or aminic mesogenic cores with this compound introduces a lateral non-1-en-1-yloxy chain, which can broaden the smectic phase range or modulate the dielectric anisotropy through the electron-rich vinyl ether moiety [1]. The terminal alkene permits subsequent attachment of polar end-groups or cross-linking units, enabling fine-tuning of mesophase behavior. The enhanced lipophilicity (XLogP3 6.3) relative to saturated analogs may further improve solubility in non-polar LC host mixtures.

Pharmaceutical Building Block with a Latent Functionalization Handle

In medicinal chemistry programs, the acyl chloride group can be used to install the 2-[(non-1-en-1-yl)oxy]benzoyl fragment onto amine- or alcohol-containing pharmacophores, generating amide or ester intermediates. The ortho-alkenyloxy substituent then serves as a masked site for late-stage oxidative cleavage to a carboxylic acid or aldehyde, or for bioconjugation via thiol–ene chemistry [1]. This dual-reactivity strategy reduces the number of protection/deprotection steps compared to using a saturated alkoxybenzoyl chloride that would require de novo introduction of a functionalizable group [2].

Specialty Polymer Monomer: Synthesis of Side-Chain Functionalized Polyarylates

The compound can act as an end-capping agent or monomer in the synthesis of polyarylates bearing pendent alkenyloxy chains. The terminal alkene allows post-polymerization modification (e.g., cross-linking, grafting) via radical or metathesis pathways. The ortho-substitution pattern introduces backbone kinks that can reduce crystallinity and improve solubility of the resulting polymer, a desirable trait for solution-processable optoelectronic materials [1]. The physicochemical profile (XLogP3 6.3, rotatable bonds 9) indicates compatibility with common organic solvents for polymerization.

Analytical Reference Standard and Method Development

For quality control laboratories developing HPLC or GC methods for alkoxy/alkenyloxy benzoyl chloride intermediates, this compound's distinct retention characteristics (predicted LogP 6.3, PSA 26.3 Ų) [1] provide a valuable system suitability marker. Its chromatographic behavior can be compared against the saturated analog (LogP 5.2) to validate method selectivity and ensure resolution of process-related impurities in reaction monitoring.

Application
Selection Property
Validation Focus
Liquid Crystal Intermediate
Ortho-alkenyloxy substitution & vinyl ether handle
Mesophase range modulation and dielectric anisotropy adjustment
Pharmaceutical Building Block
Dual-reactivity design: acyl chloride + alkene
Late-stage oxidative cleavage or bioconjugation efficiency
Specialty Polymer Monomer
Pendent alkenyl chain for post-polymerization grafting
Solubility and crystallinity reduction in polyarylates
Analytical Reference & Method Development
Distinct chromatographic retention (LogP 6.3, PSA 26.3 Ų)
System suitability and resolution from process impurities
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